N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .Chemical Reactions Analysis
The chemical reactions of similar compounds involve a series of reactions including a Diels–Alder reaction . The key intermediate reacts with another compound to form the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the crystal structure of a similar compound was determined using X-ray diffraction .Scientific Research Applications
Synthesis Methodologies and Chemical Transformations
The synthesis of derivatives similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide often involves complex chemical reactions. For example, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt demonstrate the intricate steps involved in synthesizing compounds with potential antiprotozoal activity, highlighting the importance of specific synthetic routes to achieve desired chemical structures and biological properties (Ismail et al., 2004). Another example includes the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, showcasing the potential to explore new chemical spaces through the manipulation of furan rings (Stroganova et al., 2016).
Chemical Properties and Potential Applications
The chemical properties of benzofuran derivatives have been extensively explored for their potential applications in medicinal chemistry and material science. For instance, the study on 2-(furan-2-yl)thiazolo[5,4-f]quinoline demonstrates the compound's ability to undergo electrophilic substitution reactions, which could be pivotal in the development of new pharmacophores or materials with unique properties (El’chaninov et al., 2017).
Potential Biological Activities
The exploration of this compound derivatives for biological activities is an area of significant interest. For example, compounds synthesized for cholinesterase inhibitory activity indicate the potential therapeutic applications of benzofuran derivatives in treating neurodegenerative diseases such as Alzheimer's (Abedinifar et al., 2018). Similarly, the synthesis and evaluation of coumarin derivatives, which share structural motifs with the compound of interest, have been investigated for their antimicrobial activity, suggesting the broad utility of these frameworks in developing new antimicrobial agents (Al-Haiza et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-9-14-4-1-2-5-17(14)24-18)21-11-13-8-15(12-20-10-13)16-6-3-7-23-16/h1-10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNNAGHSJOVOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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